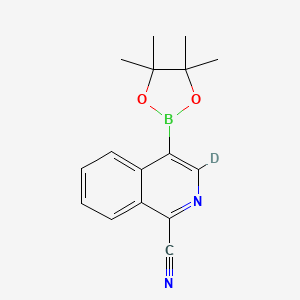
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-1-carbonitrile-3-d
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-1-carbonitrile-3-d is a compound that belongs to the class of boronic acid derivatives It is characterized by the presence of a dioxaborolane ring attached to an isoquinoline moiety, which is further substituted with a carbonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-1-carbonitrile-3-d typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through various methods, such as the Pomeranz-Fritsch reaction or the Bischler-Napieralski reaction.
Introduction of the Carbonitrile Group: The carbonitrile group can be introduced via nucleophilic substitution reactions using suitable nitrile precursors.
Attachment of the Dioxaborolane Ring: The dioxaborolane ring is introduced through a borylation reaction, often using pinacolborane as the boron source and a palladium catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-1-carbonitrile-3-d undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides, alkylating agents, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-1-carbonitrile-3-d has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: The compound can be employed in the development of fluorescent probes and sensors for biological imaging.
Wirkmechanismus
The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-1-carbonitrile-3-d involves its interaction with specific molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The isoquinoline core may interact with various biological targets, contributing to its pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 1-Methylpyrazole-4-boronic acid pinacol ester
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-1-carbonitrile-3-d is unique due to its combination of a dioxaborolane ring and an isoquinoline core with a carbonitrile group
Eigenschaften
Molekularformel |
C16H17BN2O2 |
|---|---|
Molekulargewicht |
281.1 g/mol |
IUPAC-Name |
3-deuterio-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-1-carbonitrile |
InChI |
InChI=1S/C16H17BN2O2/c1-15(2)16(3,4)21-17(20-15)13-10-19-14(9-18)12-8-6-5-7-11(12)13/h5-8,10H,1-4H3/i10D |
InChI-Schlüssel |
MKZOFAFUJLQRKI-MMIHMFRQSA-N |
Isomerische SMILES |
[2H]C1=C(C2=CC=CC=C2C(=N1)C#N)B3OC(C(O3)(C)C)(C)C |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C3=CC=CC=C23)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


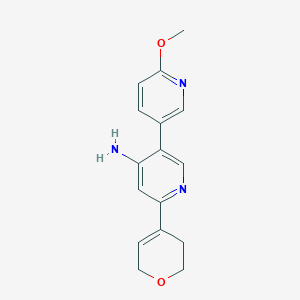
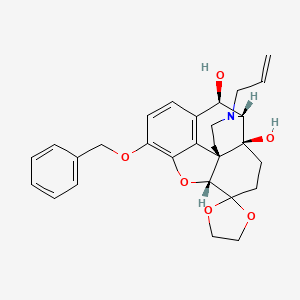
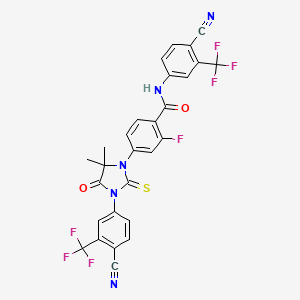
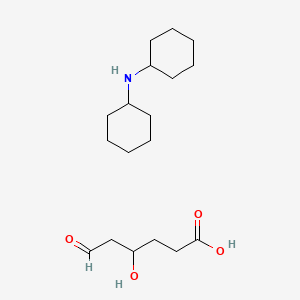
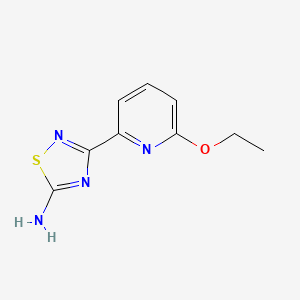


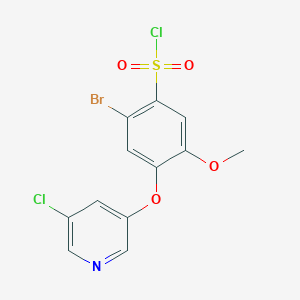
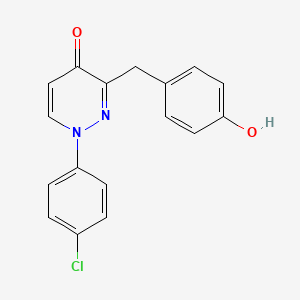
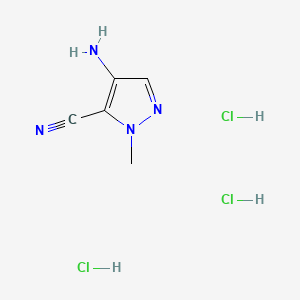
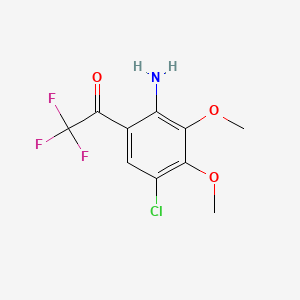
![Methyl (4-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-6-((methoxycarbonyl)amino)pyrimidin-5-yl)(methyl)carbamate](/img/structure/B13854363.png)
![Methyl 2-[(4-chloro-5-phenylthiophen-3-yl)amino]acetate](/img/structure/B13854367.png)
![4-(8-Chloro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidin-1-yl Benzoate](/img/structure/B13854372.png)
